

Application of Technetium Tc-99m Disofenin for Evaluating Biliary System Patency

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Compound of Interest

Compound Name: *Disofenin*

Cat. No.: *B014549*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatobiliary scintigraphy, commonly known as a HIDA (Hepatobiliary Iminodiacetic Acid) scan, is a cornerstone nuclear medicine imaging modality for the functional assessment of the liver, gallbladder, and biliary ducts.^{[1][2][3]} Technetium Tc-99m **Disofenin**, a radioactive tracer, is a key agent utilized in these scans.^[4] Following intravenous administration, **Disofenin** is bound to serum albumin, transported to the liver, and taken up by hepatocytes.^{[2][4]} It is then excreted unconjugated into the bile, allowing for the dynamic visualization and quantitative analysis of bile flow through the biliary system and into the small intestine.^{[2][4][5]} This noninvasive technique provides crucial functional information that is often complementary to anatomical imaging modalities like ultrasound or CT scans.^{[2][6]}

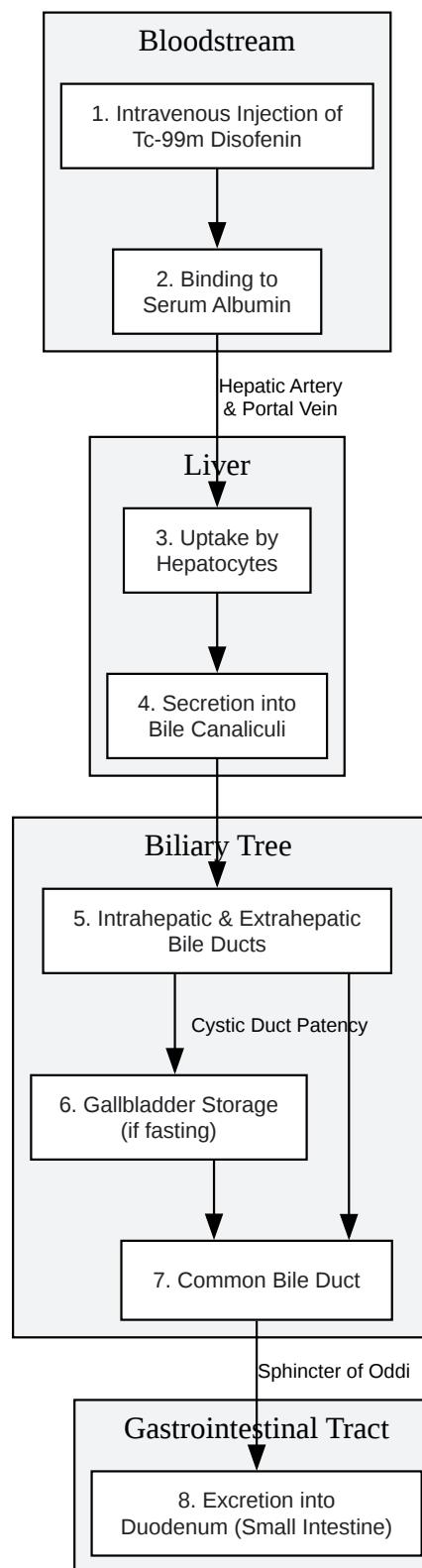
The primary applications of **Disofenin** scintigraphy include the diagnosis of acute cholecystitis, evaluation of neonatal jaundice for suspected biliary atresia, detection of bile leaks, and assessment of gallbladder motor function (biliary dyskinesia).^{[1][5][7][8]}

Mechanism of Action

Technetium Tc-99m **Disofenin** is an iminodiacetic acid derivative that, when complexed with the metastable radioisotope Technetium-99m (Tc-99m), acts as a tracer for hepatobiliary function.^[4] The Tc-99m component emits gamma rays with a physical half-life of 6.02 hours,

which are detected by a gamma camera to generate images.[4][5] The **Disofenin** molecule itself has no pharmacological effect at the administered doses.[4] Its chemical structure facilitates active transport into hepatocytes, a process that can be competitively inhibited by high levels of bilirubin.[4][9] Once inside the hepatocytes, it is secreted into the bile canaliculi and follows the natural pathway of bile.[2][4] This allows for the sequential imaging of the liver, intrahepatic and extrahepatic bile ducts, gallbladder, and small intestine.[2]

Physiological Pathway of Disofenin



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Caption: Physiological pathway of Tc-99m **Disofenin** from injection to excretion.

Quantitative Data Summary

The diagnostic performance of hepatobiliary scintigraphy using iminodiacetic acid derivatives like **Disofenin** has been extensively studied. The following tables summarize key quantitative data for its primary applications.

Table 1: Diagnostic Accuracy for Acute Cholecystitis

Parameter	Value	Citations
Sensitivity	92.5% - 97%	[6][10][11]
Specificity	94%	[6][10]
Positive Predictive Value	92%	[10]

Note: Sensitivity and specificity can be enhanced with pharmacologic augmentation, such as morphine administration.[1][7]

Table 2: Diagnostic Accuracy for Biliary Atresia

Parameter	Value	Citations
Sensitivity	97% - 100%	[12][13]
Specificity	43% - 82%	[12][13]

Note: The absence of gut excretion is a key indicator. Specificity can be improved with phenobarbital pretreatment to enhance biliary excretion.[1][14][15]

Experimental Protocols

The following are detailed protocols for performing hepatobiliary scintigraphy with Tc-99m **Disofenin** for common clinical indications.

Protocol 1: Evaluation of Acute Cholecystitis

1. Patient Preparation:

- The patient must be fasting for a minimum of 2-4 hours, and preferably no more than 24 hours, prior to the study.[5][8] Prolonged fasting (>24 hours) can lead to a full, static gallbladder, potentially causing a false-positive result (non-visualization).
- If the patient has been fasting for more than 24 hours, pretreatment with sncalide (a cholecystokinin analog) may be necessary to empty the gallbladder before the tracer is administered.[7]
- Opiate analgesics (e.g., morphine) should be withheld for at least 4 hours before the scan as they can cause spasm of the Sphincter of Oddi, delaying biliary drainage and mimicking obstruction.[5]

2. Radiopharmaceutical and Dosage:

- Agent: Technetium Tc-99m **Disofenin**.
- Adult Dose: 111–185 MBq (3–5 mCi) administered intravenously.[1][2] A higher dose may be required for patients with hyperbilirubinemia.[1][2]

3. Imaging Protocol:

- Instrumentation: A large-field-of-view gamma camera with a low-energy, all-purpose, or high-resolution collimator.[1]
- Patient Positioning: Supine.
- Image Acquisition:
 - Begin dynamic imaging immediately upon injection.
 - Acquire anterior images of the liver and biliary system.
 - Dynamic acquisition: 1-minute frames for 60 minutes.
 - Static images (e.g., anterior, right anterior oblique, right lateral) may also be acquired.

4. Pharmacologic Intervention (if required):

- Morphine Augmentation: If the gallbladder is not visualized within 30-60 minutes, but tracer is present in the common bile duct and small intestine, morphine sulfate (0.04 mg/kg or a standard 2 mg dose) may be administered intravenously.[1][7]
- Morphine induces a transient contraction of the Sphincter of Oddi, increasing pressure in the common bile duct and facilitating the filling of the gallbladder if the cystic duct is patent.[1]
- Continue imaging for an additional 30 minutes post-morphine administration.

5. Interpretation of Results:

- Normal: Prompt hepatic uptake, with visualization of the gallbladder, common bile duct, and small intestine within 60 minutes.[2]
- Acute Cholecystitis: Persistent non-visualization of the gallbladder up to 4 hours post-injection (or 30 minutes post-morphine) in the presence of normal hepatic uptake and excretion into the small intestine is indicative of cystic duct obstruction.[4][16]
- Chronic Cholecystitis: May show delayed gallbladder visualization (>60 minutes) or a reduced gallbladder ejection fraction (see Protocol 3).[16]

Protocol 2: Evaluation of Neonatal Jaundice (Suspected Biliary Atresia)

1. Patient Preparation:

- Phenobarbital Pretreatment: To enhance biliary excretion and increase the specificity of the test, phenobarbital (5 mg/kg/day) is administered orally in 2 divided doses for a minimum of 3-5 days prior to the scan.[1][14]
- The infant should be fasting for 2-4 hours before the study.[8]

2. Radiopharmaceutical and Dosage:

- Agent: Technetium Tc-99m **Disofenin** or Mebrofenin. Mebrofenin is often preferred due to its higher hepatic extraction, especially in patients with hepatic dysfunction.[1][8]

- Pediatric Dose: 1.8 MBq/kg (0.05 mCi/kg), with a minimum administered activity of 18.5 MBq (0.5 mCi).[1][2] A higher minimum dose of 37 MBq (1.0 mCi) is recommended for neonates with hyperbilirubinemia.[2]

3. Imaging Protocol:

- Instrumentation: As in Protocol 1.
- Image Acquisition:
 - Acquire continuous dynamic images for the first hour.
 - Obtain delayed static images at 4-6 hours and 24 hours if radiotracer is not seen in the bowel.[15][17]

4. Interpretation of Results:

- Biliary Atresia Excluded: Visualization of the radiotracer in the small intestine at any point during the study excludes the diagnosis of biliary atresia.[15][17]
- Biliary Atresia Suspected: Good hepatic uptake with a complete absence of excretion into the bowel on delayed images up to 24 hours is highly suggestive of biliary atresia.[14][15]
- Neonatal Hepatitis: Often characterized by poor hepatic uptake and delayed, but eventual, excretion of the tracer into the intestines.[14][15]

Protocol 3: Gallbladder Ejection Fraction (GBEF) for Biliary Dyskinesia

1. Patient Preparation:

- Fasting for at least 4 hours.[5]

2. Radiopharmaceutical and Dosage:

- As in Protocol 1.

3. Imaging Protocol:

- Phase 1: Gallbladder Filling:
 - Administer Tc-99m **Disofenin** and acquire images for approximately 60 minutes, or until there is maximal filling of the gallbladder and tracer activity begins to appear in the small intestine.
- Phase 2: Cholecystokinin (CCK) Stimulation:
 - Once the gallbladder is adequately filled, administer sncalide (CCK analog) intravenously. A slow infusion over 60 minutes (e.g., 0.02 µg/kg) is often preferred to minimize variability. [\[8\]](#)
- Phase 3: Ejection Fraction Imaging:
 - Acquire dynamic images for 60 minutes during and after the sncalide infusion.

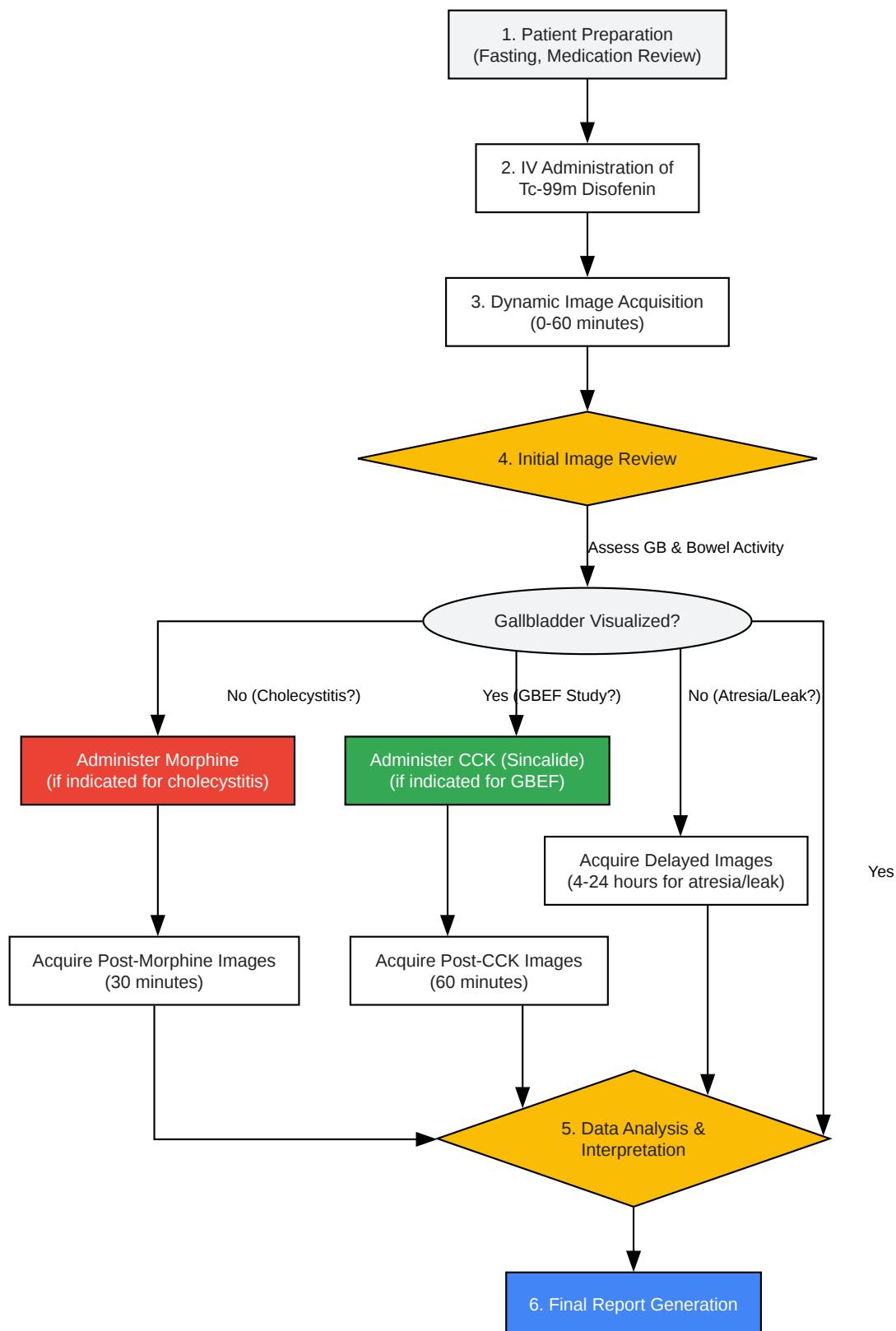
4. Data Analysis:

- Regions of interest (ROIs) are drawn around the gallbladder on the pre- and post-stimulation images.
- The Gallbladder Ejection Fraction (GBEF) is calculated using the following formula:
$$\text{GBEF} (\%) = \frac{[(\text{Maximal GB counts} - \text{Background}) - (\text{Minimal GB counts} - \text{Background})]}{(\text{Maximal GB counts} - \text{Background})} \times 100$$

5. Interpretation of Results:

- Normal GBEF: Varies by infusion protocol, but a GBEF greater than 33-38% is generally considered normal for a slow infusion.
- Abnormal GBEF (Biliary Dyskinesia): A low GBEF is indicative of a gallbladder motor function disorder.

Experimental Workflow Visualization

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